

Peptidomimetic Inhibitors of Protein-Protein Interactions: A Technical Guide

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Compound of Interest		
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Introduction

Protein-protein interactions (PPIs) are fundamental to nearly every cellular process, from signal transduction to apoptosis.[1][2] The cellular interactome is vast, with estimates of over 650,000 distinct PPIs in humans, making them a compelling and extensive class of potential therapeutic targets.[2] However, PPIs have long been considered "undruggable" due to their characteristically large, flat, and shallow binding surfaces, which lack the well-defined pockets targeted by traditional small-molecule drugs.[2]

Peptides, derived from the native protein binding sequences, offer an ideal starting point for inhibiting PPIs due to their ability to mimic a protein surface and compete for binding.[2][3] Yet, natural peptides suffer from significant therapeutic drawbacks, including poor stability against proteolysis, low membrane permeability, and rapid excretion.[1] Peptidomimetics emerge as a powerful solution, offering the specificity of peptides in a more robust and drug-like format. These are small molecules designed to mimic the key recognition motifs of a peptide, presenting essential functional groups in the correct three-dimensional orientation to disrupt a specific PPI, but with a modified or entirely non-peptide backbone to improve pharmacological properties.[1]

This guide provides a technical overview of the design, evaluation, and application of peptidomimetic inhibitors, focusing on key strategies and well-established PPI targets.

Core Design Strategies

Foundational & Exploratory





The rational design of peptidomimetics begins with understanding the structure of the target PPI, often through X-ray crystallography or NMR. The goal is to identify "hotspot" residues—a small subset of amino acids that contribute the most to the binding energy. The peptidomimetic is then engineered to mimic the spatial arrangement of these crucial side chains.

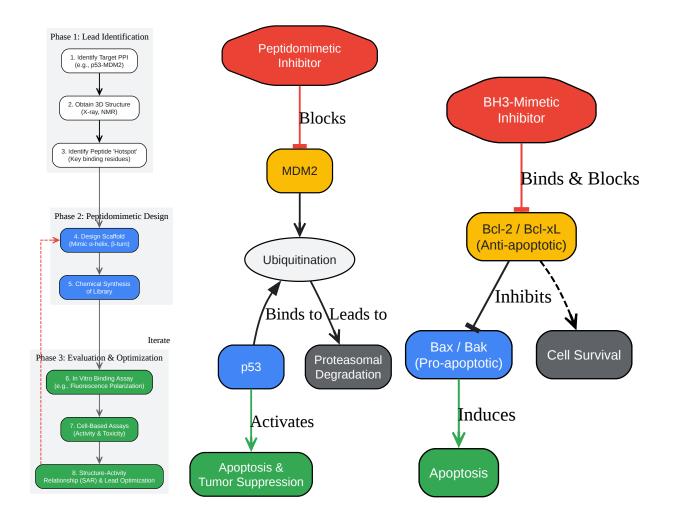
A systematic approach classifies peptidomimetics based on their structural similarity to the parent peptide[4]:

- Class A: Peptides with minimal modifications, such as the introduction of a few non-natural amino acids or a macrocyclic staple to stabilize the bioactive conformation.
- Class B: Foldamers and other peptide-like oligomers (e.g., β-peptides, peptoids) that use a non-natural backbone but maintain a similar side-chain topology to the parent peptide.[4]
- Class C: Non-peptide scaffolds that replace the backbone entirely but use a rigid chemical structure to project functional groups in a way that mimics the key hotspot residues.[4]
- Class D: Molecules that mimic the function of a bioactive peptide without a direct structural link to its side chains, often identified through high-throughput screening.[4]

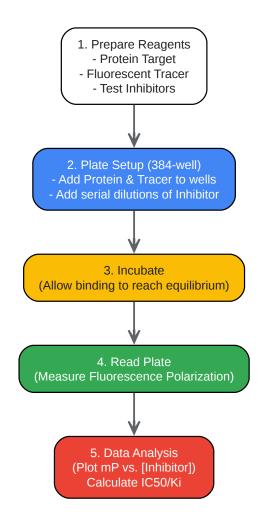
The most common design approaches involve mimicking the secondary structures that frequently mediate PPIs: α -helices and β -turns/sheets.

- α-Helix Mimetics: As helices contribute to over 60% of PPI interfaces, mimicking them is a
 major focus.[4] A leading strategy is hydrocarbon stapling, where two amino acid side chains
 are covalently linked to lock the peptide into a stable α-helical conformation, enhancing
 target affinity and proteolytic resistance.[4]
- β-Sheet and β-Turn Mimetics: These structures can be stabilized using turn-inducing amino acids, macrocyclization (linking the N- and C-termini), or by designing scaffolds that enforce the correct hydrogen-bonding patterns and side-chain orientations.[4][5]









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